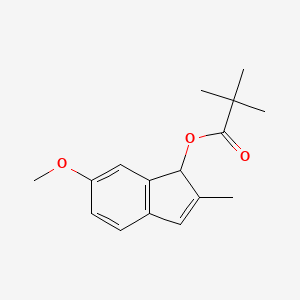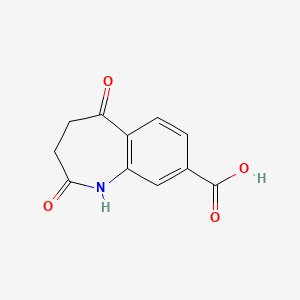
6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoat ist eine chemische Verbindung, die zur Klasse der Indenderivate gehört. Indenderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie, der organischen Synthese und der Materialwissenschaft.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoat beinhaltet typischerweise die Reaktion von 6-Methoxy-2-methylinden mit 2,2-dimethylpropansäure oder deren Derivaten unter bestimmten Bedingungen. Die Reaktion wird in der Regel in Gegenwart eines Katalysators und unter kontrollierter Temperatur und Druck durchgeführt, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Der Prozess kann Schritte wie Reinigung, Kristallisation und Qualitätskontrolle umfassen, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt.
Chemische Reaktionsanalyse
Arten von Reaktionen
6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder andere reduzierte Formen umwandeln.
Substitution: Die Methoxy- und Methylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene (z. B. Brom, Chlor) oder Nukleophile (z. B. Amine, Thiole) beinhalten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoat hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen durch Bindung an Rezeptoren oder Enzyme ausüben, deren Aktivität modulieren und zelluläre Prozesse beeinflussen. Der genaue Mechanismus kann je nach spezifischer Anwendung und Kontext variieren.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Methoxy-2-methylinden: Ein Vorläufer bei der Synthese von 6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoat.
2,2-Dimethylpropansäure: Ein weiterer Vorläufer, der bei der Synthese verwendet wird.
Indenderivate: Eine breite Klasse von Verbindungen mit ähnlichen Strukturen und vielfältigen Anwendungen.
Einzigartigkeit
6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
646507-58-6 |
|---|---|
Molekularformel |
C16H20O3 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
(6-methoxy-2-methyl-1H-inden-1-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H20O3/c1-10-8-11-6-7-12(18-5)9-13(11)14(10)19-15(17)16(2,3)4/h6-9,14H,1-5H3 |
InChI-Schlüssel |
DULZDWSHNVBNHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C1OC(=O)C(C)(C)C)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)


![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)




